molecular formula C7H6Br3NO B372780 Ethyl 2,3,6-tribromo-4-pyridinyl ether

Ethyl 2,3,6-tribromo-4-pyridinyl ether

Cat. No.: B372780
M. Wt: 359.84g/mol
InChI Key: YGKXEDSPPBEENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,6-tribromo-4-pyridinyl ether is a halogenated aromatic ether characterized by a pyridine ring substituted with three bromine atoms at positions 2, 3, and 6, and an ethoxy group at position 3. The presence of multiple bromine atoms enhances molecular stability and may influence reactivity in substitution or coupling reactions .

Properties

Molecular Formula

C7H6Br3NO

Molecular Weight

359.84g/mol

IUPAC Name

2,3,6-tribromo-4-ethoxypyridine

InChI

InChI=1S/C7H6Br3NO/c1-2-12-4-3-5(8)11-7(10)6(4)9/h3H,2H2,1H3

InChI Key

YGKXEDSPPBEENK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC(=C1Br)Br)Br

Canonical SMILES

CCOC1=CC(=NC(=C1Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparison of Brominated Pyridinyl Ethers

Compound Molecular Formula Molecular Weight (g/mol) Bromine Atoms Key Properties
This compound C₇H₄Br₃NO 367.83 3 High thermal stability
Ethyl 2,3-dibromo-4-pyridinyl ether C₇H₅Br₂NO 287.93 2 Moderate reactivity

Polybrominated Diphenyl Ethers (PBDEs)

PBDEs, such as BDE-47 (C₁₂H₆Br₄O), share brominated aromatic ether motifs but differ in core structure (diphenyl ether vs. pyridine) . Key contrasts include:

  • Applications : PBDEs are industrial flame retardants, while this compound is likely a research intermediate.

Table 2. Comparison with PBDEs

Compound Core Structure Bromine Atoms Molecular Weight (g/mol) Key Applications
This compound Pyridine 3 367.83 Research chemical
BDE-47 Diphenyl ether 4 485.79 Flame retardant

Ethyl Esters with Heterocyclic Cores

Compounds like ethyl 5-(4-bromophenyl)-7-trifluoromethyl-pyrazolopyrimidine-3-carboxylate (C₁₆H₁₅BrF₃N₃O₂) differ in heterocyclic systems and functional groups:

  • Heterocycle Type : Pyrazolopyrimidine vs. pyridine, affecting electronic properties and biological interactions.
  • Functional Groups : An ester group (-COOEt) in the pyrazolopyrimidine derivative vs. an ether (-OEt) in the target compound.

Table 3. Comparison with Ethyl Heterocyclic Esters

Compound Core Structure Functional Group Molecular Weight (g/mol) Applications
This compound Pyridine Ether 367.83 Synthetic intermediate
Ethyl 5-(4-bromophenyl)-... Pyrazolopyrimidine Ester 418.21 Pharmaceutical research

Physical Property Trends

  • Vapor Pressure : Brominated ethers like this compound are expected to have lower vapor pressures than simpler ethers (e.g., diethyl ether) due to higher molecular weight and halogenation .
  • Solubility : Increased bromine content reduces solubility in polar solvents compared to ethyl acetate or diethyl ether, as seen in parasitology studies .

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